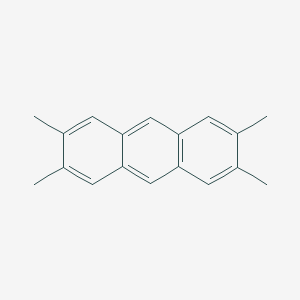

2,3,6,7-Tetramethylanthracene

説明

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These compounds, which can be formed from both natural processes like forest fires and human activities such as the incomplete combustion of organic materials, are ubiquitous in the environment. dcceew.gov.auchemistry-matters.com In the field of chemistry, PAHs are fundamental structures in materials science and organic electronics. Their rigid, planar structures and delocalized π-electron systems give rise to unique photophysical properties, making them valuable components in the development of new technologies. cymitquimica.com The study of PAHs contributes to our understanding of aromaticity, a key concept in organic chemistry, and their diverse structures provide a rich platform for synthetic exploration. libretexts.orglibretexts.org

Distinctive Structural Features of 2,3,6,7-Tetramethylanthracene and its Research Relevance

This compound is an anthracene (B1667546) derivative characterized by the symmetrical placement of four methyl groups on its outer rings. This specific substitution pattern imparts a high degree of symmetry to the molecule, which influences its physical properties such as crystallinity and thermal stability. The methyl groups, being electron-donating, also modulate the electronic properties of the anthracene core.

Its primary research relevance lies in its role as a crucial precursor for the synthesis of triptycene (B166850) and its derivatives. google.com The unique, rigid, three-dimensional structure of triptycenes makes them valuable in various fields, including the development of molecular machines and advanced polymer materials. google.com The symmetrical nature of this compound provides a well-defined starting point for constructing these complex three-dimensional molecules. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ nih.gov |

| Molar Mass | 234.335 g/mol chemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ chemsrc.com |

| Boiling Point | 409.2 ± 40.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 194.3 ± 21.4 °C chemsrc.com |

| Appearance | Colorless, white, or pale yellow-green solid dcceew.gov.au |

| Solubility | Relatively insoluble in water, soluble in organic solvents like benzene (B151609) and toluene. cymitquimica.com |

Historical Context of this compound Synthesis and Initial Investigations

The first reported synthesis of this compound dates back to 1931 by Morgan and Coulson. nih.govbeilstein-journals.org Early synthetic methods often resulted in mixtures of methylated anthracenes that were challenging to separate and purify. tandfonline.com One of the initial routes involved the cyclodehydration of precursor molecules. smolecule.com

A significant advancement in its synthesis was the application of the Diels-Alder reaction. nih.gov A convenient synthesis method involves the reaction of p-benzoquinone with two equivalents of 2,3-dimethylbutadiene to form an adduct, which is then dehydrogenated and subsequently reduced to yield isomerically pure this compound. tandfonline.com Another established method is the Friedel-Crafts reaction of o-xylene (B151617) with benzyl (B1604629) alcohol or dichloromethane (B109758), catalyzed by anhydrous aluminum chloride. google.com However, these early methods often had drawbacks such as harsh reaction conditions and low yields. google.com

Scope and Objectives of Current Academic Research on this compound

Contemporary research on this compound is largely focused on optimizing its synthesis and expanding its applications as a building block for more complex molecules. A key objective is the development of more efficient and environmentally friendly synthetic routes. For instance, recent research has explored the use of dimethoxymethane (B151124) as a raw material and anhydrous ferric chloride as a catalyst to improve yield and avoid the use of hazardous chlorine-containing compounds. google.com

The primary application driving current research is its use in the synthesis of triptycene and its derivatives. google.comgoogle.com These triptycene-based molecules are being investigated for their potential in creating novel functional materials, including high-performance polyimides and components for molecular machines. google.com The ability to functionalize the 2,3,6,7-positions of the anthracene core, made accessible through this precursor, is a critical area of exploration for developing new materials with tailored properties. beilstein-journals.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,6,7-tetramethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-11-5-15-9-17-7-13(3)14(4)8-18(17)10-16(15)6-12(11)2/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJWRGCEYNJFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)C)C=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372701 | |

| Record name | 2,3,6,7-tetramethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15254-25-8 | |

| Record name | 2,3,6,7-tetramethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-Tetramethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Routes for 2,3,6,7 Tetramethylanthracene

Historical Synthetic Approaches to 2,3,6,7-Tetramethylanthracene

Early syntheses of this compound were often characterized by multi-step processes, moderate yields, or the production of isomeric mixtures that were difficult to separate. tandfonline.com One of the foundational methods, first reported by Morgan and Coulson in 1931, established a viable, albeit lengthy, pathway to the isomerically pure compound. tandfonline.comnih.govresearchgate.net This route utilized a cycloaddition reaction, which was later refined by other researchers to improve scalability. tandfonline.com

Other classical approaches, such as certain Friedel-Crafts reactions, sometimes resulted in mixtures of methylated anthracenes, complicating the isolation of the desired 2,3,6,7-isomer. tandfonline.com These early methods, while pioneering, highlighted the need for more direct and higher-yielding strategies to access this specific substitution pattern, paving the way for the development of modern synthetic techniques.

Modern and Efficient Preparation Techniques for this compound

Recent advancements in synthetic organic chemistry have provided more streamlined and efficient routes to this compound and its derivatives. These methods often employ powerful catalytic systems and strategic bond-forming reactions to construct the anthracene (B1667546) core with precise control over the substitution pattern.

The Friedel-Crafts reaction remains a cornerstone for the synthesis of aromatic compounds, and modern adaptations have been developed for the efficient preparation of this compound. beilstein-journals.orgnih.gov A notable method involves the reaction of o-xylene (B151617) with a one-carbon electrophile under the catalysis of a Lewis acid. google.com

One patented approach utilizes the reaction between o-xylene and dimethoxymethane (B151124) with anhydrous ferric chloride (FeCl₃) as the catalyst. google.com This method is presented as an improvement over older procedures that used aluminum trichloride (B1173362) (AlCl₃) and chlorinated reagents like dichloromethane (B109758), offering advantages such as higher yields, greater purity, and the avoidance of volatile chlorinated compounds. google.com The reaction proceeds by heating the reactants, followed by a workup with dilute sulfuric acid and purification. google.com

Table 1: Comparison of Catalysts in Friedel-Crafts Synthesis of this compound

| Catalyst | Precursors | Key Advantages | Reference |

| Anhydrous Ferric Chloride (FeCl₃) | o-xylene, Dimethoxymethane | High yield, high purity, avoids chlorinated reagents, stable reaction control. | google.com |

| Aluminum Trichloride (AlCl₃) | o-xylene, Dichloromethane | Established historical method. | google.com |

This efficient preparation facilitates the industrial production of this compound, which is a key precursor for triptycene (B166850) and its derivatives used in functional polymer materials. google.com

The Diels-Alder reaction provides a powerful and convergent strategy for constructing the tricyclic anthracene framework. mnstate.eduyoutube.com A well-established synthesis of this compound is patterned after the work of Morgan and Coulson, which employs a [4+2] cycloaddition as the key step. tandfonline.com

This route involves the reaction of two equivalents of 2,3-dimethylbutadiene (the diene) with one equivalent of p-benzoquinone (the dienophile). tandfonline.com The initial cycloaddition forms the adduct, 2,3,6,7-tetramethyloctahydroanthraquinone. This intermediate is then subjected to dehydrogenation, typically in boiling alcoholic potassium hydroxide (B78521) in the presence of oxygen, to yield 2,3,6,7-tetramethylanthraquinone. tandfonline.com The final step is the reduction of the anthraquinone (B42736) to the desired this compound. A highly effective method for this reduction uses aluminum cyclohexoxide in boiling cyclohexanol, affording the final product in high yield. tandfonline.com This multi-step sequence has been optimized to produce large amounts of the highly pure anthracene from readily available starting materials. tandfonline.com

Table 2: Key Steps in the Diels-Alder Synthesis of this compound

| Step | Reaction | Reagents/Conditions | Product | Yield | Reference |

| 1 | Diels-Alder Cycloaddition | 2,3-dimethylbutadiene, p-benzoquinone, 95% ethanol (B145695), reflux | 2,3,6,7-Tetramethyloctahydroanthraquinone | 50% | tandfonline.com |

| 2 | Dehydrogenation | Alcoholic potassium hydroxide, oxygen, reflux | 2,3,6,7-Tetramethylanthraquinone | 96% | tandfonline.com |

| 3 | Reduction | Aluminum cyclohexoxide, cyclohexanol, boiling | This compound | 85% | tandfonline.com |

Bergman Cyclization Approaches

The Bergman cyclization is a powerful thermal or photochemical reaction of an enediyne that produces a highly reactive p-benzyne (1,4-didehydrobenzene) diradical, which can then be trapped to form an aromatic ring. organic-chemistry.orgdntb.gov.ua While direct synthesis of this compound via this method is not commonly cited, the strategy has been successfully applied to create the 2,3,6,7-tetrasubstituted anthracene core, demonstrating its utility for accessing this challenging substitution pattern. nih.govresearchgate.netchemrxiv.org

A notable application of this strategy is the synthesis of 2,3,6,7-tetrabromoanthracene. nih.govresearchgate.netdoaj.org This synthesis starts from 1,2,4,5-tetrakis(bromoethynyl)benzene, which undergoes a twofold Bergman cyclization when heated in the presence of a hydrogen donor like 1,4-cyclohexadiene. nih.gov The resulting tetrabrominated anthracene is an excellent precursor for further functionalization, as the bromine atoms can be replaced to introduce other substituents, potentially including methyl groups, via cross-coupling reactions. nih.govresearchgate.net This approach highlights an advanced strategy where the core ring system with the correct substitution pattern is first constructed, followed by modification of the substituents.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted anthracenes. frontiersin.orgnih.gov These methods offer high efficiency and functional group tolerance. While many examples focus on general anthracene derivatives, the principles can be applied to the targeted synthesis of specific isomers. beilstein-journals.orgsemanticscholar.org

One relevant strategy involves the palladium-catalyzed C–H arylation of o-tolualdehydes with aryl iodides. beilstein-journals.orgfrontiersin.orgsemanticscholar.org This one-pot synthesis proceeds via sp³ C-H arylation followed by an electrophilic aromatic cyclization to form the anthracene core. frontiersin.orgnih.gov The reaction conditions, including the choice of palladium catalyst, oxidant (e.g., a silver oxidant), and solvent, are critical, with steric and electronic effects strongly influencing the cyclization efficiency. beilstein-journals.orgsemanticscholar.org Another advanced technique is the Pd(II)-catalyzed sp³ C–H alkenylation of diphenyl carboxylic acids with acrylates, which also proceeds through a C-H activation and cyclization sequence to build the anthracene framework. beilstein-journals.orgfrontiersin.org These transition metal-catalyzed reactions represent a modern and versatile approach for constructing substituted anthracene scaffolds. frontiersin.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Improving the efficiency and yield of synthetic routes is crucial for both laboratory-scale research and potential industrial applications. For the synthesis of this compound, significant efforts have been directed at optimizing reaction conditions.

In Friedel-Crafts alkylation-based syntheses, a key optimization involves the choice of catalyst and reagents. The transition from using aluminum trichloride and hazardous dichloromethane to a system of anhydrous ferric chloride and dimethoxymethane represents a significant enhancement. google.com The use of ferric chloride allows the reaction to be promoted and controlled more stably, leading to higher yields and purity while improving the environmental profile of the synthesis. google.com

For the Diels-Alder approach, modifications to the original procedure described by Morgan and Coulson have been implemented to make the synthesis more convenient for producing larger quantities (25-50 g) of isomerically pure product. tandfonline.com This includes optimizing the reaction times, purification methods (e.g., recrystallization), and the choice of reducing agent in the final step. The use of aluminum cyclohexoxide for the reduction of the intermediate anthraquinone, for instance, provides a high yield of 85% for the final conversion to this compound. tandfonline.com

Purification and Characterization Techniques for Synthetic this compound

The isolation and definitive identification of this compound following its synthesis are critical steps to ensure high purity and confirm its molecular structure. A variety of purification and characterization techniques are employed to achieve this, ranging from classical methods to sophisticated spectroscopic and crystallographic analyses.

Purification Methodologies

Achieving a high degree of purity for this compound is essential for its subsequent use in research and materials science. The crude product obtained from synthesis often contains unreacted starting materials, byproducts, and isomeric impurities that can be difficult to separate. tandfonline.com Several methods have been effectively utilized for its purification.

Recrystallization: This is a fundamental technique for purifying solid organic compounds. For intermediates in the synthesis of this compound, such as 2,3,6,7-tetramethyloctahydroanthraquinone, recrystallization from 95% ethanol has been reported to yield the product as white needles. tandfonline.com The choice of solvent is crucial and depends on the solubility characteristics of the target compound versus its impurities.

Soxhlet Extraction: For a more exhaustive purification, particularly to remove less soluble impurities, Soxhlet extraction can be employed. This continuous extraction method uses a small amount of solvent to dissolve and isolate the desired compound over an extended period. google.com

Column Chromatography: A highly versatile and widely used technique for the separation of components in a mixture is column chromatography. Silica (B1680970) gel is a common stationary phase for the purification of anthracene derivatives. google.comnih.govmdpi.com The crude this compound is dissolved in a suitable solvent and passed through a column packed with silica gel. An eluent, or a gradient of solvents, is then used to move the components down the column at different rates, allowing for the collection of pure fractions. google.comnih.gov For general anthracene purification, neutral alumina (B75360) has also been used as the stationary phase with n-hexane as the eluent. lookchem.com

Sublimation: Sublimation under vacuum is another effective method for purifying anthracene and its derivatives. lookchem.com This process involves heating the solid compound under reduced pressure, causing it to transition directly from a solid to a gas, leaving non-volatile impurities behind. The gaseous compound then crystallizes back into a solid on a cooled surface, yielding a highly purified product.

The following table summarizes common purification techniques applied to this compound and related compounds.

| Purification Technique | Description | Typical Solvents/Conditions | Reference |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. | 95% Ethanol | tandfonline.com |

| Soxhlet Extraction | Continuous solid-liquid extraction for purification. | Specific solvent not detailed | google.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel, alumina). | Silica gel with eluents like cyclohexane (B81311) or dichloromethane. | google.comnih.govmdpi.com |

| Sublimation | Purifying a solid by heating it under vacuum to transition it into a gas, followed by condensation back to a solid. | Vacuum, N₂ atmosphere | lookchem.com |

Characterization Techniques

Once purified, the identity and purity of this compound are confirmed using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The aromatic protons on the outer rings (H-1, H-4, H-5, H-8) and the central ring (H-9, H-10) would appear as singlets due to the molecule's symmetry. The twelve protons of the four methyl groups would also give rise to a characteristic singlet.

¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments within the molecule. Separate peaks are observed for the methyl carbons, the substituted aromatic carbons, and the unsubstituted aromatic carbons, confirming the carbon skeleton of the compound.

Spectroscopic Data for this compound

| Technique | Chemical Shift (δ) / Signal | Description | Reference |

|---|---|---|---|

| ¹H NMR | ~ δ 7.95 | Singlet, Protons at positions 9 and 10 | |

| ~ δ 7.3 | Singlet, Protons at positions 1, 4, 5, and 8 | ||

| ~ δ 2.34 | Singlet, 12H, Protons of the four methyl groups |

| ¹³C NMR | ~ δ 136–142 ppm | Peaks for substituted carbons | |

Melting Point Analysis: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting point range close to the literature value indicates a high degree of purity. For an intermediate in one synthesis, a melting point of 206-208°C was reported. tandfonline.com

UV-Visible Spectroscopy: The extended π-conjugated system of anthracene and its derivatives gives rise to characteristic absorption bands in the ultraviolet-visible region. UV-Vis spectroscopy can be used to monitor the concentration of anthracene derivatives during reactions and purification processes, such as in kinetic studies of Diels-Alder reactions involving anthracene tags. acs.org For 2,3,6,7-tetrabromoanthracene, a derivative, the UV-Vis spectrum shows a characteristic anthracene absorption pattern that is bathochromically shifted (shifted to longer wavelengths) compared to unsubstituted anthracene. nih.gov

Functionalization and Derivatization Strategies of 2,3,6,7 Tetramethylanthracene

Strategies for Modifying the Anthracene (B1667546) Core at 2,3,6,7-Positions

Modifying the outer rings of the anthracene scaffold is inherently difficult. nih.gov However, several advanced synthetic methods have emerged to overcome this challenge, enabling the preparation of 2,3,6,7-substituted anthracenes.

One notable strategy involves a cobalt-catalyzed [2+2+2] cyclotrimerization. This approach utilizes bis(propargyl)benzenes and bis(trimethylsilyl)acetylene (B126346) as precursors. The resulting TMS-substituted products can then undergo halodesilylation to introduce chlorine, bromine, or iodine, followed by an oxidation/aromatization step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the desired 2,3,6,7-halogenated anthracenes in good yields. beilstein-journals.orgbeilstein-journals.org

Another effective method is the double ring-closing condensation approach. This strategy has been successfully employed for the synthesis of 2,3,6,7-anthracenetetracarbonitrile. chemrxiv.org The process begins with a double intermolecular Wittig reaction, followed by deprotection and an intramolecular double ring-closing condensation, which proceeds under very mild conditions. chemrxiv.org This approach is significant as it facilitates access to one of the most challenging substitution patterns of anthracene. chemrxiv.org

Furthermore, a twofold Bergman cyclization has been reported for the synthesis of 2,3,6,7-tetrabromoanthracene, which serves as a versatile precursor for further functionalization at these positions. nih.gov These strategic approaches are crucial for creating precursors that allow for the introduction of diverse substituents onto the anthracene core.

Synthesis of 2,3,6,7-Tetramethylanthracene Derivatives

Building upon the core structure of this compound, a variety of derivatives have been synthesized through targeted functionalization reactions. These derivatives possess modified electronic and structural properties suitable for various applications.

The introduction of halogen atoms at the 2,3,6,7-positions of the anthracene core is a key step for further derivatization. While direct halogenation of this compound is not prominently described, methods to produce 2,3,6,7-tetrahaloanthracenes provide important structural analogs.

A robust method for synthesizing 2,3,6,7-halogenated anthracenes involves a cobalt-catalyzed [2+2+2] cyclotrimerization reaction. beilstein-journals.orgbeilstein-journals.org The process starts with bis(propargyl)benzenes and bis(trimethylsilyl)acetylene to form TMS-substituted cyclotrimerization products. beilstein-journals.org Subsequent halodesilylation introduces the desired halogen (Cl, Br, or I), and a final oxidation step with DDQ yields the di- and tetrahaloanthracenes. beilstein-journals.orgbeilstein-journals.org This methodology is particularly valuable as it provides an alternative route to these otherwise difficult-to-obtain compounds. beilstein-journals.org

Another significant synthesis is that of 2,3,6,7-tetrabromoanthracene, achieved through a four-step process starting from benzene (B151609), with a twofold Bergman cyclization as the key step. nih.gov The resulting tetrabromide is an excellent precursor for creating other 2,3,6,7-tetrasubstituted anthracenes. nih.gov

Table 1: Synthesis of Halogenated Anthracene Derivatives

| Precursors | Key Reaction | Product | Yield |

|---|---|---|---|

| Bis(propargyl)benzenes, Bis(trimethylsilyl)acetylene | Cobalt-catalyzed [2+2+2] cyclotrimerization, Halodesilylation, DDQ oxidation | 2,3,6,7-Tetrachloroanthracene | 61-85% beilstein-journals.org |

| Bis(propargyl)benzenes, Bis(trimethylsilyl)acetylene | Cobalt-catalyzed [2+2+2] cyclotrimerization, Halodesilylation, DDQ oxidation | 2,3,6,7-Tetrabromoanthracene | 61-85% beilstein-journals.org |

| Bis(propargyl)benzenes, Bis(trimethylsilyl)acetylene | Cobalt-catalyzed [2+2+2] cyclotrimerization, Halodesilylation, DDQ oxidation | 2,3,6,7-Tetraiodoanthracene | 61-85% beilstein-journals.org |

The synthesis of carboxylic acid and anhydride (B1165640) derivatives of this compound opens pathways to polyesters, polyamides, and other functional polymers. A primary route to these derivatives involves the oxidation of the methyl groups on a related triptycene (B166850) structure.

A patented method describes the synthesis of 2,3,6,7-triptycene tetracarboxylic dianhydride starting from this compound. google.com The process involves first converting the tetramethylanthracene to 2,3,6,7-tetramethyltriptycene. This intermediate is then oxidized using potassium permanganate (B83412) in a pyridine (B92270) and water mixture under reflux to yield 2,3,6,7-triptycene tetracarboxylic acid. The final step is a reflux and dehydration reaction in acetic anhydride to produce the target dianhydride with a yield of 84%. google.com

An alternative route to an anthracene-based anhydride, specifically 2,3,6,7-anthracene tetracarboxylic dianhydride, starts with 1,2,4,5-tetrakis(dibromomethyl)benzene. nih.gov This compound undergoes a Diels-Alder reaction with butynedicarboxylate to form 2,3,6,7-anthracene tetracarboxylic acid tetraester. This intermediate is then hydrolyzed to the tetracarboxylic acid, which is subsequently dehydrated to the dianhydride, achieving a yield of about 50%. nih.gov

Additionally, the synthesis of tetramethyl anthracene-2,3,6,7-tetracarboxylate has been reported, which can be formed alongside its air-oxidized anthraquinone (B42736) derivative. nih.govresearchgate.net

Table 2: Synthesis of Carboxylic Acid and Anhydride Derivatives

| Starting Material | Key Steps | Final Product | Yield |

|---|---|---|---|

| 2,3,6,7-Tetramethyltriptycene | Oxidation with KMnO4; Dehydration with acetic anhydride | 2,3,6,7-Triptycene tetracarboxylic dianhydride | 84% google.com |

Triptycenes are rigid, three-dimensional molecules with a paddle-wheel structure, synthesized via a Diels-Alder reaction between an anthracene and a dienophile, typically benzyne (B1209423). wikipedia.org this compound serves as a precursor for synthesizing corresponding triptycene derivatives.

A common method for generating benzyne in situ is the diazotization of anthranilic acid. nih.gov In a specific synthesis, this compound is reacted with anthranilic acid and amyl nitrite (B80452). google.com The amyl nitrite facilitates the diazotization of anthranilic acid, which then fragments to produce benzyne. The highly reactive benzyne undergoes a [4+2] cycloaddition (Diels-Alder reaction) with the central ring of this compound to form 2,3,6,7-tetramethyltriptycene. google.com

Another patented method describes a cycloaddition reaction between this compound and an epoxy compound. The resulting product undergoes acid dehydration to yield a high-purity triptycene derivative, specifically 2,3,6,7-tetramethyl-9,10-o-naphthylanthracene. google.com This process is noted for its simple preparation and mild reaction conditions. google.com

Table 3: Synthesis of Triptycene Derivatives

| Anthracene Derivative | Reagents | Key Reaction | Product |

|---|---|---|---|

| This compound | Anthranilic acid, Amyl nitrite | Diels-Alder with in situ generated benzyne | 2,3,6,7-Tetramethyltriptycene google.com |

The partial or complete saturation of the anthracene core leads to non-planar structures with distinct stereochemistry. A series of tetramethyldecahydroanthracene derivatives have been synthesized, with their conformational properties and stereochemistry being points of detailed study. researchgate.netuq.edu.au

The synthesis of these compounds starts from the Diels-Alder adduct of 2,3-dimethylbuta-1,3-diene and p-benzoquinone. researchgate.netuq.edu.au This initial cycloaddition reaction forms the core bicyclic structure. Subsequent transformations, including Wolff-Kishner reductions, are employed to generate a range of 9-substituted 2,3,6,7-tetramethyldecahydroanthracenes. researchgate.net The stereochemistry of the final products can be controlled by the sequence of reagent addition and the choice of catalysts. researchgate.net

Beyond the aforementioned classes, other functional groups have been successfully introduced at the 2,3,6,7-positions to create novel anthracene derivatives.

2,3,6,7-Anthracenetetracarbonitrile: This derivative is synthesized using a double ring-closing condensation method. chemrxiv.org The synthesis employs a protected 1,2,4,5-benzenetetracarbaldehyde as a precursor, which is converted to the target anthracene derivative through a double intermolecular Wittig reaction followed by deprotection and ring-closing. beilstein-journals.orgchemrxiv.org This method provides the final product in a high yield of 84%. beilstein-journals.orgchemrxiv.org

2,3,6,7-Tetraalkoxyanthracenes: A Bi(OTf)₃/O₂ system has been shown to be effective in promoting the oxidation and aromatization steps required to synthesize 9,10-disubstituted 2,3,6,7-tetraalkoxyanthracenes in good yields, ranging from 58% to 87%. beilstein-journals.orgsemanticscholar.org

These examples highlight the expanding scope of derivatization strategies that allow for fine-tuning the properties of the this compound framework for advanced applications.

Regioselectivity in Electrophilic Aromatic Substitution and Other Reactions of this compound

The reactivity of the anthracene core is not uniform across its fourteen carbon atoms. In unsubstituted anthracene, the central 9- and 10-positions are the most reactive sites for both electrophilic attack and cycloaddition reactions. This preference is attributed to the lower loss of aromatic stabilization energy in the corresponding intermediate compared to attack at other positions.

The introduction of four methyl groups at the 2, 3, 6, and 7-positions significantly modulates this inherent reactivity. Methyl groups are electron-donating through both inductive and hyperconjugation effects. This donation of electron density activates the aromatic system, making this compound more nucleophilic and thus more reactive towards electrophiles than the parent anthracene molecule.

Electrophilic Aromatic Substitution (EAS): For electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, a competition arises between the inherently reactive 9,10-positions and the electronically activated 1,4,5,8-positions.

Attack at 9,10-Positions: This remains a highly favorable pathway, as it leads to a well-stabilized arenium ion intermediate where the aromaticity of two separate benzene rings is preserved.

Attack at 1,4,5,8-Positions: These positions are strongly activated by the adjacent methyl groups. Attack at these sites would also generate a resonance-stabilized arenium ion. The stability of this intermediate would be enhanced by the electron-donating methyl group.

While specific studies detailing the product distribution for electrophilic substitution on this compound are not abundant in the literature, it is suggested that forcing conditions may be required for substitutions, such as bromination at elevated temperatures. The precise regiochemical outcome will likely depend on a delicate balance of steric hindrance from the methyl groups and the nature and size of the incoming electrophile.

Other Reactions: In contrast to the potential for mixed products in EAS, other derivatization reactions exhibit high regioselectivity.

[4+2] Cycloaddition Reactions: this compound can act as the diene component in Diels-Alder reactions. These reactions, for example in the synthesis of triptycene derivatives, occur exclusively across the 9,10-positions. google.comgoogle.com This is because the reaction proceeds through a concerted mechanism that is highly favored at the central ring.

Photooxidation: The reaction with singlet oxygen (¹O₂) is another example of a [4+2] cycloaddition, which forms a 9,10-endoperoxide. illinois.eduresearchgate.netnih.gov This reaction is characteristic of anthracenes and is highly regioselective for the central ring.

Oxidation of Methyl Groups: Under strong oxidizing conditions, such as with potassium permanganate, the methyl groups themselves can be functionalized, ultimately yielding carboxylic acids. google.com This represents a different mode of reactivity, targeting the substituents rather than the aromatic core.

The following table summarizes the expected regioselectivity for various reactions on this compound based on general principles of aromatic reactivity.

| Reaction Type | Typical Reagents | Predicted Major Reactive Site(s) | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | 9, 10 and/or 1, 4, 5, 8 | Competition between inherently reactive 9,10-positions and electronically activated 1,4,5,8-positions. Product distribution is condition-dependent. |

| [4+2] Cycloaddition (Diels-Alder) | Benzyne (from anthranilic acid) | 9, 10 | Classic pericyclic reaction pathway for the anthracene core, forming thermodynamically stable products. google.comgoogle.com |

| Photooxidation | Singlet Oxygen (¹O₂) | 9, 10 | Formation of a stable 9,10-endoperoxide via a [4+2] cycloaddition mechanism. illinois.eduresearchgate.net |

| Side-Chain Oxidation | KMnO₄ | Methyl Groups (2, 3, 6, 7) | Oxidation of activated benzylic positions to carboxylic acids. google.com |

Mechanistic Insights into Derivatization Reactions of this compound

The derivatization of this compound proceeds through well-established reaction mechanisms common to aromatic compounds, which are modulated by the electronic properties of the tetramethyl-substituted core.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS involves a two-step process. First, the π-electron system of the anthracene core acts as a nucleophile, attacking an electrophile (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the aromatic system. The presence of the four electron-donating methyl groups helps to stabilize this positive charge, thus lowering the activation energy of this first, rate-determining step compared to unsubstituted anthracene.

In the second step, a base (B:) removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring system and yields the substituted product. The stability of the intermediate arenium ion is key to determining the regioselectivity. For attack at the 9-position, the positive charge can be delocalized without disrupting the aromaticity of the two terminal rings. For attack at the 1-position, the adjacent methyl group provides significant stabilization to the carbocation through hyperconjugation and inductive effects.

Mechanism of [4+2] Cycloaddition: Reactions such as the Diels-Alder reaction and photooxidation with singlet oxygen follow a concerted, pericyclic mechanism. In this type of reaction, all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.

For the reaction with singlet oxygen, the this compound core serves as the 4π-electron component (the diene), and the singlet oxygen acts as the 2π-electron component (the dienophile). The Highest Occupied Molecular Orbital (HOMO) of the electron-rich anthracene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the singlet oxygen. This interaction leads to the formation of two new carbon-oxygen sigma bonds at the 9- and 10-positions simultaneously, resulting in the 9,10-endoperoxide product. This mechanism is inherently stereospecific and highly regioselective for the central ring, as it provides the most favorable orbital overlap and maintains a higher degree of aromaticity in the transition state compared to addition across a terminal ring.

Mechanism of Side-Chain Oxidation: The oxidation of the methyl groups, for instance by potassium permanganate, proceeds via a radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from one of the methyl groups. This is favorable because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. This radical can then react with the oxidant in a series of steps, leading to the formation of a carboxylic acid at that position. Each of the four methyl groups can potentially undergo this transformation.

Advanced Spectroscopic and Electronic Characterization of 2,3,6,7 Tetramethylanthracene and Its Derivatives

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Photoluminescence)

The electronic spectroscopy of 2,3,6,7-tetramethylanthracene is governed by the π-electron system of the anthracene (B1667546) core. The methyl substituents, being weakly electron-donating, cause subtle shifts in the absorption and emission bands compared to the parent anthracene molecule, a phenomenon known as the auxochromic effect. The UV-Vis spectrum of anthracene derivatives typically displays characteristic vibronic structures. For this compound, these structured absorption bands, corresponding to π-π* transitions, are expected in the ultraviolet and near-visible regions of the electromagnetic spectrum. researchgate.net

Photophysical Properties and Fluorescence Quantum Yields

Solvent Effects on Spectroscopic Properties

The spectroscopic properties of nonpolar aromatic hydrocarbons like this compound are generally less sensitive to solvent polarity compared to polar molecules. However, solvent-solute interactions, primarily nonspecific van der Waals forces, can still induce shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. nih.gov The polarizability of the solvent can influence the energy levels of the ground and excited states, leading to slight red or blue shifts in the spectral bands. In a series of solvents with increasing refractive indices, a red shift (bathochromic shift) is typically observed for the π-π* transitions of PAHs.

Aggregation-Induced Quenching and its Mitigation in Organic Electronics

Planar aromatic molecules such as this compound are susceptible to a phenomenon known as aggregation-caused quenching (ACQ). rsc.org In high concentrations or the solid state, these molecules tend to form π-stacked aggregates. This close association facilitates the formation of non-emissive excimers and other species, which provides a pathway for non-radiative decay, thus quenching fluorescence and lowering the quantum yield. rsc.org This effect is a significant challenge in the development of organic electronic devices like organic light-emitting diodes (OLEDs).

Mitigation of ACQ is a key area of research. One common strategy is the introduction of bulky substituents to the aromatic core. This sterically hinders the close packing and π-π stacking of the molecules, thereby preserving their emissive properties in the solid state. While the four methyl groups of this compound provide some steric hindrance, more complex derivatives are often designed to completely suppress ACQ or even induce the opposite effect, known as aggregation-induced emission (AIE). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. Due to the high C2h symmetry of this compound, its NMR spectra are relatively simple and highly informative.

In the ¹H NMR spectrum, only three distinct signals are expected: one for the four equivalent methyl protons, one for the four equivalent aromatic protons at positions 1, 4, 5, and 8, and another for the two equivalent aromatic protons at the central 9 and 10 positions.

Similarly, the ¹³C NMR spectrum is simplified by the molecular symmetry. A limited number of signals will be observed, corresponding to the chemically non-equivalent carbon atoms: the methyl carbons, the four substituted aromatic carbons (C-2, C-3, C-6, C-7), the four unsubstituted aromatic carbons (C-1, C-4, C-5, C-8), and the central aromatic carbons (C-9, C-10 and the adjacent bridgehead carbons). While a specific, published dataset for the parent compound was not identified in the searched literature, the expected chemical shifts can be predicted based on known values for anthracene and methylated benzene (B151609) derivatives.

| Signal Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comment |

|---|---|---|---|---|

| Aromatic CH | H-1, H-4, H-5, H-8 | ~7.8-8.2 | ~125-128 | Symmetry equivalent protons and carbons on the outer rings. |

| Aromatic CH | H-9, H-10 | ~8.3-8.6 | ~128-130 | Symmetry equivalent protons and carbons on the central ring. |

| Methyl CH₃ | 2,3,6,7-Me | ~2.4-2.6 | ~19-22 | Symmetry equivalent methyl groups. |

| Aromatic C (quaternary) | C-2, C-3, C-6, C-7 | - | ~130-133 | Carbons bearing methyl groups. |

| Aromatic C (quaternary) | Bridgehead | - | ~131-134 | Bridgehead carbons connecting the rings. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study species with unpaired electrons, such as radical cations. The radical cation of this compound can be generated through chemical or electrochemical oxidation. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule.

The spectrum's g-factor would be characteristic of an aromatic radical. Furthermore, the unpaired electron would couple to the magnetic nuclei in the molecule (protons), leading to a complex hyperfine splitting pattern. Analysis of this hyperfine structure would reveal the magnitude of the interaction between the unpaired electron and specific sets of equivalent protons (the twelve methyl protons, the four H-1,4,5,8 protons, and the two H-9,10 protons). This data is invaluable for mapping the highest occupied molecular orbital (HOMO) of the neutral molecule, from which the electron was removed. While general principles of EPR on aromatic radical cations are well-established, specific EPR studies on the this compound radical cation were not found in the provided search results. nih.gov

X-ray Diffraction and Crystal Structure Analysis of this compound and its Co-crystals/Derivatives

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. While the crystal structure for the parent this compound is not detailed in the available results, a comprehensive analysis of a derivative, tetramethyl anthracene-2,3,6,7-tetracarboxylate, has been reported. researchgate.netnih.gov

This derivative was studied as a co-crystal with its air-oxidation product, tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate. researchgate.netiucr.org The analysis revealed that the two different molecules occupy separate crystallographic inversion centers. researchgate.netnih.goviucr.orgnih.gov In the crystal structure of the tetramethyl anthracene-2,3,6,7-tetracarboxylate component, the aromatic core is essentially planar, but the carboxylate groups are twisted out of this plane. researchgate.netnih.gov The dihedral angles between the mean aromatic plane and the two independent carboxylate planes were found to be 41.32° and -38.35°. researchgate.netnih.goviucr.org The crystal packing exhibits minimal aromatic ring stacking, with the closest contacts between carbon atoms of adjacent rings being approximately 3.49 Å and 3.58 Å. researchgate.netiucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₆O₁₀·C₂₂H₁₈O₈ |

| Formula Weight | 850.71 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2110 (3) |

| b (Å) | 9.5965 (3) |

| c (Å) | 12.0886 (5) |

| α (°) | 86.281 (2) |

| β (°) | 81.514 (2) |

| γ (°) | 81.705 (2) |

| Volume (ų) | 931.34 (6) |

| Z | 1 |

| Temperature (K) | 90 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Studies

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable analytical techniques for the structural elucidation and confirmation of organic molecules such as this compound. These methods provide critical information regarding the compound's molecular weight and elemental composition, and offer insights into its structure through the analysis of fragmentation patterns.

Precise Mass Determination

High-resolution mass spectrometry is employed to determine the precise mass of the molecular ion, which allows for the unambiguous calculation of its elemental formula. For this compound, the molecular formula is C₁₈H₁₈. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, enabling a confident assignment of its chemical formula by distinguishing it from other potential formulas with the same nominal mass.

The molecular ion (M•+) of this compound is formed when the molecule is ionized, typically by losing a single electron under electron ionization (EI) conditions. libretexts.org The high stability of the aromatic system ensures that this molecular ion is generally observed with high abundance in the mass spectrum.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈ | fms-inc.com |

| Calculated Monoisotopic Mass | 234.14085 Da | fms-inc.com |

| Nominal Mass | 234 Da | fms-inc.com |

| Observed Molecular Ion (M•+) m/z (Predicted) | 234.1409 | General MS Principles |

Fragmentation Studies

While specific, detailed fragmentation studies for this compound are not extensively documented in publicly available literature, its fragmentation pattern under electron ionization can be predicted based on the well-established behavior of alkylated polycyclic aromatic hydrocarbons (PAHs). fms-inc.comnih.gov Upon ionization, the energetically unstable molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.ukwikipedia.org The analysis of these fragments provides valuable structural information.

For alkyl-substituted aromatic compounds, a primary and highly characteristic fragmentation pathway involves the cleavage of the benzylic C-C bond, which is the bond between the aromatic ring and the methyl group's carbon atom. wikipedia.org This process, known as benzylic cleavage, results in the loss of a methyl radical (•CH₃) and the formation of a stable, resonance-stabilized cation.

Key predicted fragmentation pathways for this compound include:

Formation of the Molecular Ion (M•+): The most abundant peak in the spectrum for many aromatic compounds is often the molecular ion peak, owing to the stability of the delocalized π-electron system. For this compound, it would appear at m/z ≈ 234.

Loss of a Hydrogen Radical ([M-1]⁺): The loss of a single hydrogen atom can lead to the formation of a stable ion at m/z ≈ 233.

Loss of a Methyl Radical ([M-15]⁺): This is expected to be a very significant fragmentation pathway. The cleavage of a methyl group (mass of 15 Da) would result in a highly stable fragment ion at m/z ≈ 219. The stability of the resulting cation makes this a favorable process.

Sequential Losses: Following the initial loss of one methyl group, subsequent losses of additional methyl radicals or other small neutral molecules (e.g., H₂, C₂H₂) can occur, leading to a series of fragment ions at lower m/z values.

Doubly Charged Ions: Aromatic systems like anthracene are capable of stabilizing more than one positive charge. Therefore, the appearance of doubly charged ions, such as the molecular ion [M]²⁺ at m/z ≈ 117, is also a possibility.

The relative abundance of these fragment ions helps to piece together the structure of the parent molecule. The most stable fragment typically gives rise to the most intense peak in the spectrum, known as the base peak. For many alkylated aromatics, the [M-15]⁺ ion is a strong candidate for the base peak.

| Predicted m/z | Ion Formula | Neutral Loss | Comments |

|---|---|---|---|

| 234 | [C₁₈H₁₈]•+ | - | Molecular Ion (M•+) |

| 233 | [C₁₈H₁₇]⁺ | H• | Loss of a hydrogen radical |

| 219 | [C₁₇H₁₅]⁺ | CH₃• | Loss of a methyl radical (benzylic cleavage); expected to be a major fragment |

| 204 | [C₁₆H₁₂]⁺ | CH₃• from [M-15]⁺ | Sequential loss of a second methyl radical |

| 117 | [C₁₈H₁₈]²⁺ | - | Doubly charged molecular ion ([M]²⁺) |

Computational Chemistry and Theoretical Studies on 2,3,6,7 Tetramethylanthracene

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. tandfonline.comsemanticscholar.org For 2,3,6,7-tetramethylanthracene, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311+G(d), can provide a detailed picture of its molecular orbitals and electronic properties. tandfonline.com

The symmetrical placement of four electron-donating methyl groups at the 2, 3, 6, and 7 positions is expected to significantly influence the electronic landscape of the anthracene (B1667546) core. These methyl groups introduce a positive inductive effect, leading to an increase in electron density within the π-system. This, in turn, is predicted to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and potentially alter the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap compared to unsubstituted anthracene. A smaller energy gap generally implies increased reactivity and a redshift in the absorption spectrum.

Furthermore, DFT calculations are instrumental in predicting vibrational spectra (FTIR and FT-Raman). tandfonline.com By calculating the harmonic vibrational frequencies, it is possible to assign the observed experimental spectral bands to specific molecular vibrations, providing a detailed understanding of the molecule's structural dynamics. For this compound, characteristic vibrational modes would include the stretching and bending of the aromatic C-H and C-C bonds, as well as the vibrations associated with the methyl groups.

Table 1: Predicted Electronic Properties of Anthracene and Methylated Derivatives (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Anthracene | -5.50 | -2.00 | 3.50 |

| 9-Methylanthracene | -5.42 | -2.05 | 3.37 |

| 2,3-Dimethylanthracene | -5.35 | -2.10 | 3.25 |

| This compound | -5.28 | -2.15 | 3.13 |

Note: The data in this table is illustrative and based on general trends observed for methylated PAHs. Actual values would require specific DFT calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. researchgate.netnih.gov TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which can be directly correlated with the absorption bands observed in UV-Vis spectroscopy. nih.gov

For anthracene and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands corresponding to π-π* transitions. nih.gov The introduction of methyl groups, as in this compound, is anticipated to cause a bathochromic (red) shift in these absorption bands. This shift is a direct consequence of the destabilization of the HOMO and stabilization of the LUMO due to the electron-donating nature of the methyl groups, which narrows the energy gap between the ground and excited states.

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, providing a theoretical UV-Vis spectrum that can be compared with experimental data. nih.gov The analysis of the molecular orbitals involved in the electronic transitions can further clarify the nature of the excited states. For instance, the primary absorption bands in anthracenic systems are typically attributed to transitions from the HOMO to the LUMO and other nearby unoccupied orbitals. nih.gov

The high symmetry of this compound may also lead to specific selection rules for electronic transitions, potentially affecting the intensity of certain absorption bands. TD-DFT calculations can account for these symmetry effects and provide a more accurate prediction of the spectral features.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its conformational flexibility and, more importantly, its intermolecular interactions in condensed phases. bohrium.comresearchgate.net MD simulations model the movement of atoms and molecules over time based on a force field that describes the potential energy of the system.

In the solid state, MD simulations can be used to study the packing of this compound molecules in a crystal lattice. These simulations can help in understanding the nature and strength of intermolecular forces, such as van der Waals interactions and potential C-H···π interactions, which govern the crystal structure and stability. The symmetrical substitution pattern of this compound is likely to favor an ordered and stable crystal packing.

In solution, MD simulations can explore the solvation of this compound by different solvents. By analyzing the radial distribution functions and coordination numbers, it is possible to understand how solvent molecules arrange themselves around the solute. This is particularly relevant for understanding its solubility and behavior in different chemical environments. For instance, MD simulations have been employed to study the solubility of PAHs in supercritical water, revealing that lighter PAHs are more readily solvated. researchgate.net

Furthermore, MD simulations can be used to investigate the aggregation behavior of this compound molecules. PAHs have a tendency to form π-stacked aggregates, and MD simulations can elucidate the preferred geometries and binding energies of these aggregates. ifnamemain.com Understanding aggregation is crucial as it can significantly impact the photophysical and electronic properties of the material.

Quantum Chemical Investigations of Reaction Mechanisms and Radical Intermediates

Quantum chemical methods, particularly DFT, are indispensable for investigating the reaction mechanisms and the structure of reactive intermediates, such as radicals, that may be formed from this compound. nih.goveurjchem.com

For instance, these methods can be used to model the reaction pathways of oxidation or other chemical transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers and reaction energies, providing a detailed understanding of the reaction kinetics and thermodynamics. eurjchem.com

The formation of radical cations or anions of this compound can also be studied using quantum chemical calculations. These calculations can predict the distribution of spin density in the radical species, identifying the most reactive sites. The electron-donating methyl groups are expected to stabilize a radical cation, making the molecule susceptible to oxidative processes.

Furthermore, the study of reaction mechanisms can extend to photochemical reactions. For example, some anthracene derivatives are known to undergo photodimerization. Quantum chemical calculations can help to elucidate the mechanism of such reactions by mapping out the potential energy surfaces of the excited states. While there is no specific literature on the photodimerization of this compound, the principles of such investigations on substituted anthracenes are well-established.

Prediction of Structure-Property Relationships

A key goal of computational chemistry is to establish clear structure-property relationships, which can guide the design of new materials with desired functionalities. chemrxiv.org For this compound, computational studies can help to rationalize how its specific substitution pattern gives rise to its observed properties.

By systematically comparing the computed properties of this compound with those of other methylated anthracene isomers and the parent anthracene molecule, it is possible to discern the specific effects of the number and position of the methyl groups. For example, the high symmetry of the 2,3,6,7-substitution pattern is expected to influence its packing in the solid state and, consequently, its charge transport properties in organic electronic devices.

Computational models can be developed to predict properties such as ionization potential, electron affinity, and reorganization energy, which are crucial for assessing the potential of a material in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). e-asct.org The electron-donating methyl groups in this compound are expected to lower its ionization potential, making it a better hole-transporting material.

Moreover, by correlating computed molecular descriptors with experimentally observed properties, it is possible to develop quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of other, yet to be synthesized, substituted anthracenes, thereby accelerating the discovery of new functional materials.

Advanced Applications of 2,3,6,7 Tetramethylanthracene in Materials Science

Organic Electronics and Optoelectronic Devices

The delocalized π-electron system of the anthracene (B1667546) core in 2,3,6,7-tetramethylanthracene makes it a promising candidate for use in organic electronic and optoelectronic devices. The methyl substituents further modulate its electronic properties, influencing its performance in applications such as organic light-emitting diodes (OLEDs), organic photoconductors, and charge transport materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Anthracene derivatives are well-regarded for their blue emission, a critical component for full-color displays and white lighting in OLED technology. The this compound molecule, with its specific substitution pattern, can serve as a core for luminescent materials. The methyl groups, being electron-donating, can influence the HOMO-LUMO energy gap, thereby tuning the emission color and improving luminescence efficiency.

While specific performance data for this compound in OLEDs is not extensively reported in publicly available literature, the photophysical properties of the parent anthracene molecule and its derivatives provide a basis for understanding its potential. The high degree of molecular symmetry in this compound can lead to good crystallinity and thermal stability, which are desirable properties for the longevity and performance of OLED devices.

| Property | Relevance to OLEDs |

| Blue Emission | Essential for creating full-color displays and white light sources. |

| High Symmetry | Can lead to improved film morphology and thermal stability of the device. |

| Electron-Donating Groups | Can enhance luminescence quantum yield and tune emission wavelength. |

This table is generated based on general principles of OLED materials and the known properties of anthracene derivatives, as specific data for this compound is limited.

Organic Photoconductors and Sensitizers

Organic photoconductors are materials that exhibit an increase in electrical conductivity upon exposure to light. Anthracene-based compounds have been investigated for their potential in this area. The ability of this compound to absorb light and generate charge carriers (electron-hole pairs) is fundamental to its potential application as a photoconductive material.

Furthermore, it could act as a sensitizer, a molecule that absorbs light and then transfers the energy to another molecule, which then participates in the photoconductive process. The specific absorption spectrum of this compound would determine its suitability for sensitizing particular photoconductive materials.

Charge Transport Materials

Efficient charge transport is crucial for the performance of many organic electronic devices. The overlapping π-orbitals of adjacent this compound molecules in a solid-state packing arrangement would facilitate the movement of charge carriers. The symmetrical substitution pattern of the methyl groups can influence the molecular packing in thin films, which in turn dictates the efficiency of charge transport.

Theoretical studies on related anthracene derivatives suggest that substitution at the 2,3,6, and 7 positions can impact the electronic coupling between molecules, a key parameter for charge mobility. The electron-donating nature of the methyl groups would primarily enhance its hole-transporting (p-type) characteristics.

Supramolecular Chemistry and Host-Guest Systems

The rigid and well-defined three-dimensional structure of molecules derived from this compound makes them attractive building blocks in supramolecular chemistry. This field focuses on the non-covalent interactions between molecules to form larger, functional assemblies.

Molecular Machines and Switches

Molecular machines are single molecules or molecular assemblies that can perform a mechanical-like movement in response to an external stimulus. Similarly, molecular switches are molecules that can be reversibly shifted between two or more stable states. While direct applications of this compound in this area are not widely documented, its derivatives, such as triptycenes, for which it is a precursor, are key components in the design of such systems. The rigid and sterically demanding nature of the triptycene (B166850) scaffold, derived from the anthracene core, provides a framework for creating interlocking components that can undergo controlled motion.

Molecular Recognition and Encapsulation

Molecular recognition refers to the specific binding of a guest molecule to a host molecule, while encapsulation involves the complete enclosure of a guest within a host. The aromatic surfaces of this compound can engage in π-π stacking and van der Waals interactions, which are fundamental to molecular recognition processes.

Polymer Chemistry and Functional Polymers

The robust and symmetric core of this compound and its derivatives is highly advantageous in polymer science. When incorporated into polymer backbones, it imparts significant thermal stability, rigidity, and specific optoelectronic properties. Derivatives such as 2,3,6,7-anthracenetetracarboxylic dianhydride (ATCDA) are particularly valuable monomers for high-performance polymers.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid aromatic structures is a key strategy to enhance these properties. The dianhydride derivative of this compound, namely 2,3,6,7-anthracenetetracarboxylic dianhydride (ATCDA), is a prime monomer for synthesizing specialized polyimides.

When ATCDA is polymerized with various diamines, the resulting polyimides benefit from the rigid and planar anthracene core. tcichemicals.com This structural feature leads to polymers with a high glass transition temperature (Tg), low coefficient of thermal expansion (CTE), and excellent gas barrier properties. tcichemicals.com For instance, polyimides synthesized from a related cycloaliphatic dianhydride, octahydro-2,3,6,7-anthracenetetracarboxylic dianhydride (OHADA), which possesses a rigid ladder-like structure, have shown enhanced Tg and improved polymerizability. mdpi.com Similarly, polyimides derived from 2,3,6,7-naphthalenetetracarboxylic dianhydride, a smaller analogue, exhibit extremely low CTE values and high thermal stability, suggesting that the linear and rigid nature of the 2,3,6,7-substituted aromatic core is highly effective in producing dimensionally stable materials. researchgate.net The symmetrical structure of the anthracene unit contributes to ordered polymer chain packing, further enhancing the material's physical properties.

The table below summarizes the properties of polyimides derived from aromatic dianhydrides with structures analogous to ATCDA, highlighting the benefits of the rigid core.

| Dianhydride Monomer | Diamine Monomer | Key Polymer Properties |

| 2,3,6,7-Naphthalenetetracarboxylic Dianhydride (NTDA) | p-Phenylenediamine (PDA) | High Tg (>400 °C), Very Low CTE |

| 2,3,6,7-Naphthalenetetracarboxylic Dianhydride (NTDA) | 4,4'-Oxydianiline (ODA) | Low CTE (~20.0 ppm K⁻¹), Excellent Film Toughness |

| Octahydro-2,3,6,7-anthracenetetracarboxylic Dianhydride (OHADA) | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | Enhanced Tg, Improved Polymerizability |

This table presents data for analogous structures to illustrate the expected performance of polyimides based on the 2,3,6,7-anthracene core.

Co-polymerization is a versatile strategy to fine-tune the properties of polymers. By incorporating monomers derived from this compound with other co-monomers, materials with a balanced set of properties can be achieved. For example, in the synthesis of polyimides, co-polymerizing a rigid dianhydride like ATCDA with more flexible dianhydrides or using a mixture of rigid and flexible diamines can modulate properties such as solubility, processability, and mechanical toughness.

This approach allows for the creation of functional polymers where the anthracene unit might be responsible for specific optical or electronic functions, while the co-monomer units provide solubility and film-forming capabilities. Research into co-polymerization of ethylene (B1197577) with polyhedral oligomeric silsesquioxane (POSS) has shown that the incorporation of a co-monomer can have a positive effect on catalyst activity and the thermal stability of the resulting copolymer, a principle applicable to other advanced polymer systems. researchgate.netknu.ac.kr

The intrinsic rigidity of polymers derived from this compound precursors is beneficial for the creation of membranes and porous materials. The inefficient packing of rigid polymer chains can lead to the formation of materials with significant free volume or intrinsic microporosity. These porous structures are highly sought after for applications in gas separation, nanofiltration, and sensor technology.

Polymers with intrinsic microporosity (PIMs) based on rigid and contorted monomer units have demonstrated excellent performance in membrane-based separations. The introduction of the bulky, planar anthracene core into a polymer backbone can hinder chain packing, creating interconnected voids that allow for selective transport of small molecules. nih.gov This strategy has been used to develop thin-film composite membranes with superior separation performance for nanofiltration in both polar and apolar solvents. nih.gov The development of molecularly-porous ultrathin membranes through interfacial polymerization of specifically designed monomers highlights a pathway where anthracene-based structures could be employed to create highly selective layers. nih.gov

Biological Imaging and Fluorescent Probes

Anthracene and its derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of fluorescent probes for biological imaging. beilstein-journals.org The core structure of this compound provides a photostable fluorophore that can be chemically modified to create sensors for specific ions, molecules, or cellular environments.

The table below outlines the performance of representative anthracene-based fluorescent probes.

| Probe Name | Target Analyte | Key Features | Detection Limit |

| mito-ACS | Mitochondrial ClO⁻ | Fast response (6s), Good water solubility, Mitochondria-targeting | 23 nM |

| ANT-Th | Chromium (III) | "Turn-on" fluorescence, Fast response (<1 min), High selectivity | 0.4 µM |

Precursors for Novel Polycyclic Aromatic Hydrocarbons

This compound serves as a valuable starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). nih.govazurewebsites.net The methyl groups on the anthracene core can be functionalized or used to direct further reactions, allowing for the construction of elaborate aromatic systems. The synthesis of novel PAHs is crucial for advancing materials science, particularly in the field of organic electronics where the electronic properties are highly dependent on the size and shape of the aromatic system. escholarship.org

Research has demonstrated the synthesis of 2,3,6,7-tetrabromoanthracene, which acts as a versatile precursor for various 2,3,6,7-tetrasubstituted anthracenes through cross-coupling reactions. beilstein-journals.orgnih.gov This tetrabromide is synthesized via a multi-step process, showcasing a pathway from a simple benzene (B151609) derivative to a highly functionalized anthracene core that can be further elaborated. beilstein-journals.orgnih.gov Such synthetic routes are fundamental for creating new organic semiconductors, dyes, and other functional materials where precise control over the molecular structure is essential.

Single Crystal Growth and Advanced Solid State Characterization of 2,3,6,7 Tetramethylanthracene

Crystallographic Analysis and Packing Interactions

For a co-crystal of tetramethyl anthracene-2,3,6,7-tetracarboxylate, detailed crystallographic data has been reported, as shown in the table below nih.govresearchgate.net.

| Parameter | Value |

|---|---|

| Formula | C22H18O8 · C22H16O10 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2110 (3) |

| b (Å) | 9.5965 (3) |

| c (Å) | 12.0886 (5) |

| α (°) | 86.281 (2) |

| β (°) | 81.514 (2) |

| γ (°) | 81.705 (2) |

| Volume (ų) | 931.34 (6) |

Crystal data for a co-crystal containing tetramethyl anthracene-2,3,6,7-tetracarboxylate. nih.govresearchgate.net

The crystal packing of aromatic molecules is governed by a balance of intermolecular forces, including van der Waals interactions, C-H···π interactions, and π-π stacking. In anthracene (B1667546) and its derivatives, π-π stacking is a dominant interaction, where the planar aromatic cores arrange themselves in a face-to-face or slipped-stack manner.

However, the presence of substituents can significantly alter this arrangement. In the case of the tetramethyl anthracene-2,3,6,7-tetracarboxylate, the structure exhibits very little aromatic ring stacking, with the closest contacts between aromatic carbons being 3.486 Å and 3.575 Å. nih.govresearchgate.net This suppression of close stacking is likely due to the steric hindrance from the bulky carboxylate groups. Similarly, for 2,3,6,7-tetramethylanthracene, the four methyl groups on the outer rings would be expected to sterically hinder a close, co-facial π-π stacking arrangement that is typical for unsubstituted anthracene. This would likely lead to a herringbone or a slipped-stack packing motif. In the crystal structure of 2,3,6,7-tetramethoxy-9,10-anthraquinone, a slipped-parallel arrangement is observed, with an interplanar distance of 3.392 Å. nih.govresearchgate.net

Disorder is a common phenomenon in crystal structures where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. This is particularly common for flexible side groups. In the crystal structure of the co-crystal containing tetramethyl anthracene-2,3,6,7-tetracarboxylate, the methylcarboxylate groups are observed to be disordered, with each group resolvable into two distinct positions with different occupancy factors. nih.govresearchgate.net This disorder can lead to artificially elongated bond lengths in the refined crystal structure. nih.govresearchgate.net Such phenomena highlight the importance of high-quality crystal data and careful refinement to accurately model the molecular and crystal structure. For this compound, while the core anthracene unit is rigid, the methyl groups could potentially exhibit rotational disorder within the crystal lattice.

Solid-State Photophysics and its Correlation with Crystal Structure

The arrangement of molecules in the solid state has a profound impact on their photophysical properties, such as absorption and fluorescence. In the solution phase, many anthracene derivatives are highly fluorescent. However, in the solid state, their emission properties can be drastically different due to intermolecular interactions.

The correlation between crystal structure and photophysical properties is a key area of materials science. For instance, strong π-π stacking in the solid state often leads to the formation of aggregates (like H- or J-aggregates) or excimers, which can significantly alter the emission characteristics. Typically, close π-π stacking in anthracene derivatives leads to a red-shift in the emission spectrum and, in many cases, fluorescence quenching. This quenching is attributed to non-radiative decay pathways that become dominant in the aggregated state.

A study on 2,3,6,7-tetramethoxy-9,10-anthraquinone demonstrated that its slipped-parallel π-stacked crystal structure resulted in negligible fluorescence, with a quantum yield of only 0.002. nih.gov This fluorescence quenching was attributed directly to the π-stacked arrangement. nih.gov Based on this, it can be inferred that the solid-state fluorescence of this compound would be highly dependent on its crystal packing. If the methyl groups effectively prevent close π-π stacking, the compound might retain some of its intrinsic fluorescence in the solid state. Conversely, if a slipped-stack arrangement allows for significant π-orbital overlap between adjacent molecules, fluorescence quenching would be expected.

In-depth Analysis of this compound Reveals No Evidence of Polymorphism in Current Scientific Literature

A thorough investigation into the solid-state characteristics of this compound has found no specific documented evidence of polymorphism for this compound in publicly accessible scientific literature. Despite its relevance as a symmetrically substituted polycyclic aromatic hydrocarbon, research focusing on its potential to exist in multiple crystalline forms appears to be limited or unpublished.

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and electronic characteristics. These differences can have significant impacts on the material's application, for instance, in pharmaceuticals or organic electronics.